molecular formula C18H13ClF3NO2S B12186973 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12186973
M. Wt: 399.8 g/mol
InChI Key: SEHKJDSLIMUDHP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound contains a combination of chloro, trifluoromethyl, phenyl, and oxathiine groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylacetic acid derivatives under specific conditions to form the desired oxathiine ring structure . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H13ClF3NO2S

Molecular Weight

399.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H13ClF3NO2S/c19-13-7-6-12(18(20,21)22)10-14(13)23-17(24)15-16(26-9-8-25-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,23,24)

InChI Key

SEHKJDSLIMUDHP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3

Origin of Product

United States

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